4-Metilumbelliferil beta-D-xilopiranósido

Descripción general

Descripción

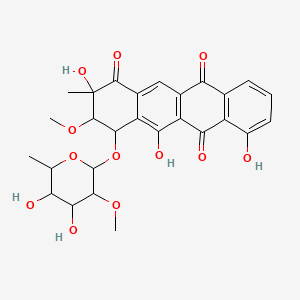

4-Methylumbelliferyl beta-D-xylopyranoside (4-MU-beta-D-xylopyranoside) is a synthetic compound that has been used in many scientific studies. It is a carbohydrate-based molecule that has been used in a variety of biochemical and physiological experiments. 4-MU-beta-D-xylopyranoside has been used to study enzyme activity, as a substrate for sugar-modifying enzymes, and as a fluorescent marker for cell studies. In addition, 4-MU-beta-D-xylopyranoside has been used as a tool for studying carbohydrate metabolism and other biochemical processes.

Aplicaciones Científicas De Investigación

Investigación bioquímica

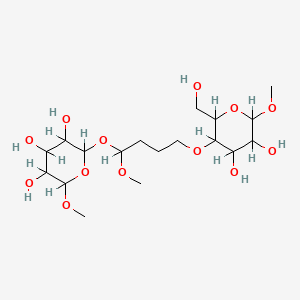

En bioquímica, 4-Metilumbelliferil beta-D-xilopiranósido se utiliza principalmente como sustrato para la enzima β-xilósidasa {svg_1}. Esta aplicación es crucial para estudiar la cinética enzimática y comprender los mecanismos catalíticos de las hidrolasas de glucósidos. Las propiedades fluorogénicas del compuesto lo convierten en una excelente opción para monitorear la actividad enzimática en tiempo real, proporcionando información sobre las vías bioquímicas que involucran polisacáridos que contienen xilosa.

Diagnóstico médico

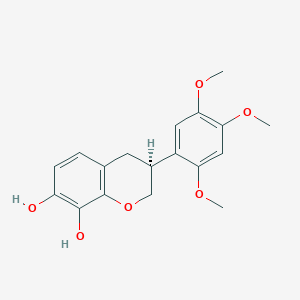

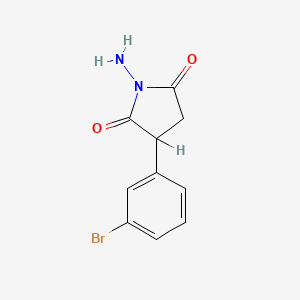

La investigación médica utiliza este compuesto en el desarrollo de ensayos de diagnóstico. Por ejemplo, se utiliza en ensayos para medir la actividad de las enzimas lisosomales en las células {svg_2}. Esto es particularmente importante en el diagnóstico de enfermedades de almacenamiento lisosomal, donde las enzimas defectuosas provocan la acumulación de sustratos en las células, causando diversos problemas de salud.

Ciencia ambiental

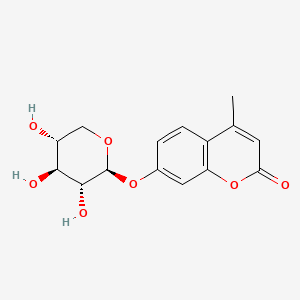

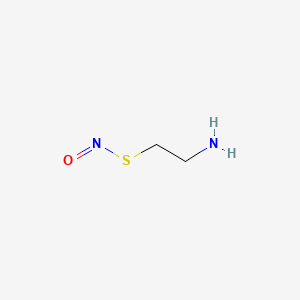

Los científicos ambientales emplean This compound para estudiar la actividad microbiana en los ecosistemas del suelo y el agua {svg_3}. La descomposición enzimática de este compuesto puede indicar la presencia y el nivel de actividad de los microorganismos que juegan un papel en la descomposición de materiales orgánicos, lo cual es vital para comprender los ciclos de nutrientes y la salud del ecosistema.

Aplicaciones industriales

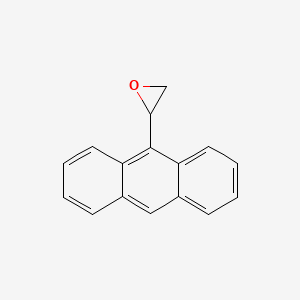

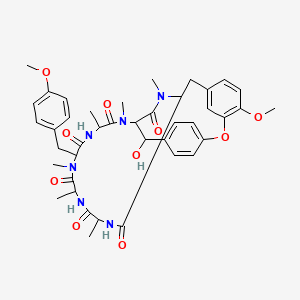

En entornos industriales, This compound sirve como un marcador para optimizar los procesos de producción de diversas enzimas utilizadas en las industrias alimentaria y de biocombustibles {svg_4}. Su aplicación ayuda a la selección de enzimas de alto rendimiento y a mejorar la eficiencia de los biocatalizadores industriales.

Química analítica

Los químicos analíticos utilizan This compound como una sonda sensible para detectar y cuantificar actividades enzimáticas en mezclas complejas {svg_5}. Su fluorescencia tras la escisión enzimática permite la medición precisa de cantidades traza de enzimas, lo cual es esencial para el control de calidad y la investigación en productos farmacéuticos y otras industrias químicas.

Farmacología

En la investigación farmacológica, el compuesto es fundamental en los procesos de descubrimiento y desarrollo de fármacos. Ayuda en la selección de compuestos que pueden modular la actividad de las glucosidasas, que son objetivos terapéuticos para una gama de enfermedades, incluido el cáncer y la diabetes {svg_6}.

Investigación de trastornos genéticos

El uso de This compound se extiende al estudio de trastornos genéticos como la enfermedad de Schindler/Kanzaki {svg_7}. Los investigadores lo utilizan para investigar las deficiencias enzimáticas subyacentes y para desarrollar posibles terapias que puedan corregir estos errores metabólicos.

Microbiología

En microbiología, This compound se utiliza para identificar cepas específicas de bacterias dentro de la familia Enterobacteriaceae {svg_8}. Esta aplicación es crucial para la identificación de patógenos y puede ayudar en el diagnóstico rápido de infecciones bacterianas.

Mecanismo De Acción

Target of Action

The primary target of 4-Methylumbelliferyl beta-D-xylopyranoside (also known as 4-Methylumbelliferyl-beta-D-xylopyranoside ) is the enzyme β-xylosidase . This enzyme plays a crucial role in the breakdown of xylose-containing compounds, which are common in plant cell walls and some glycosaminoglycans .

Mode of Action

4-Methylumbelliferyl beta-D-xylopyranoside acts as a fluorogenic substrate for β-xylosidase . This cleavage results in the release of 4-methylumbelliferone, a compound that fluoresces under UV light . This fluorescence allows researchers to easily track the activity of the enzyme .

Biochemical Pathways

The hydrolysis of 4-Methylumbelliferyl beta-D-xylopyranoside by β-xylosidase is part of the larger pathway of xylose metabolism .

Safety and Hazards

When handling 4-Methylumbelliferyl-beta-D-xylopyranoside, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

4-Methylumbelliferyl-beta-D-xylopyranoside can be used for β-xylosidase activity studies . It can also serve as a fluorescent substrate for the detection of α-xylosidase activity . These applications suggest that this compound has potential for use in various research areas related to glycosidase enzymes and the study of genetic disorders .

Análisis Bioquímico

Biochemical Properties

4-Methylumbelliferyl beta-D-xylopyranoside plays a crucial role in biochemical reactions as a substrate for beta-D-xylosidase. When hydrolyzed by beta-D-xylosidase, it releases 4-methylumbelliferone, a fluorescent compound that can be easily detected and quantified. This interaction allows researchers to measure the activity of beta-D-xylosidase enzymes in various biological samples. The specificity of 4-Methylumbelliferyl beta-D-xylopyranoside for beta-D-xylosidase makes it an essential tool for studying the enzyme’s kinetics and function .

Cellular Effects

4-Methylumbelliferyl beta-D-xylopyranoside influences various cellular processes by serving as a substrate for beta-D-xylosidase. In cells expressing beta-D-xylosidase, the hydrolysis of 4-Methylumbelliferyl beta-D-xylopyranoside leads to the production of 4-methylumbelliferone, which can be used to monitor enzyme activity and cellular metabolism. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it serves as a reporter molecule for enzyme activity rather than directly affecting cellular functions .

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferyl beta-D-xylopyranoside involves its hydrolysis by beta-D-xylosidase. The enzyme cleaves the glycosidic bond between the 4-methylumbelliferone moiety and the beta-D-xylopyranoside, releasing the fluorescent 4-methylumbelliferone. This reaction is highly specific to beta-D-xylosidase, making 4-Methylumbelliferyl beta-D-xylopyranoside a valuable tool for studying the enzyme’s activity and specificity. The fluorescence of 4-methylumbelliferone allows for easy detection and quantification, facilitating various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylumbelliferyl beta-D-xylopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (e.g., -20°C), but prolonged exposure to light and heat can lead to degradation and reduced efficacy. In in vitro and in vivo studies, the long-term effects of 4-Methylumbelliferyl beta-D-xylopyranoside on cellular function are minimal, as it primarily serves as a substrate for enzyme activity assays .

Dosage Effects in Animal Models

The effects of 4-Methylumbelliferyl beta-D-xylopyranoside in animal models vary with different dosages. At low doses, the compound effectively serves as a substrate for beta-D-xylosidase without causing significant toxicity or adverse effects. At high doses, there may be threshold effects, including potential toxicity or interference with other cellular processes. Careful dosage optimization is essential to ensure accurate and reliable results in animal studies .

Metabolic Pathways

4-Methylumbelliferyl beta-D-xylopyranoside is involved in metabolic pathways related to the hydrolysis of glycosidic bonds by beta-D-xylosidase. The enzyme catalyzes the cleavage of the glycosidic bond, releasing 4-methylumbelliferone and beta-D-xylopyranose. This reaction is part of the broader metabolic processes involving carbohydrate metabolism and glycoside hydrolysis .

Transport and Distribution

Within cells and tissues, 4-Methylumbelliferyl beta-D-xylopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its solubility and affinity for specific cellular compartments. The transport and distribution of 4-Methylumbelliferyl beta-D-xylopyranoside are critical for its effective use in biochemical assays and enzyme activity studies .

Subcellular Localization

The subcellular localization of 4-Methylumbelliferyl beta-D-xylopyranoside is primarily determined by its interactions with beta-D-xylosidase and other cellular components. The compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications. Understanding the subcellular localization of 4-Methylumbelliferyl beta-D-xylopyranoside is essential for accurately interpreting the results of biochemical assays and enzyme activity studies .

Propiedades

IUPAC Name |

4-methyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIYLOHVJDJZOQ-KAOXEZKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217687 | |

| Record name | Methylumbelliferyl-beta-D-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6734-33-4 | |

| Record name | 4-Methylumbelliferyl β-D-xyloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6734-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylumbelliferyl-beta-D-xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylumbelliferyl-beta-D-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-7-(β-D-xylopyranosyloxy)-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLUMBELLIFERYL .BETA.-D-XYLOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/766N8850JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Methylumbelliferyl-beta-D-xylopyranoside affect cartilage development?

A: 4-Methylumbelliferyl-beta-D-xylopyranoside (Xyl-MeUmb) acts as a xyloside, a class of molecules known to interfere with proteoglycan synthesis. In a study using mouse embryo limb bud cultures, Xyl-MeUmb was shown to cause a dose-dependent decrease in chondrogenesis []. This was observed as a reduction in intercellular spaces and alterations in chondroblast morphology. At the electron microscope level, Xyl-MeUmb led to a decrease in proteoglycan granules and changes in collagen morphology, including the appearance of thicker collagen fibrils and bundles of thin filaments without cross-striation []. These findings suggest that Xyl-MeUmb disrupts normal cartilage development by interfering with the production and organization of key structural components like proteoglycans and collagen.

Q2: Can 4-Methylumbelliferyl-beta-D-xylopyranoside be used to synthesize specific oligosaccharide derivatives?

A: Yes, 4-Methylumbelliferyl-beta-D-xylopyranoside (Xyl-MeUmb) and its analog, p-nitrophenyl-beta-D-xylopyranoside (Xyl-Np), can be utilized in the synthesis of oligosaccharide derivatives relevant to glycosaminoglycan biosynthesis []. Specifically, researchers have successfully synthesized the trisaccharide derivative NeuAc(α2-3)Gal(β1-4)Xyl-Np(β1- by employing the transglycosylating activities of Escherichia coli β-galactosidase and Trypanosoma cruzi trans-sialidase on Xyl-Np []. This highlights the potential of Xyl-MeUmb and its analogs as tools for creating modified oligosaccharides that could be further investigated for their biological activities and potential applications in understanding or manipulating glycosaminoglycan synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Azido-7-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1207152.png)

![(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B1207153.png)

![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1207160.png)